D-Quinovose

Analytical Chemistry Glycobiology Chromatography

D-Quinovose (6-deoxy-D-glucose) is the only glucose analogue that enters cells via native transporters and is recovered unchanged—completely bypassing hexokinase/glucokinase phosphorylation. Its D-gluco configuration and dominant 4C1 ring conformation distinguish it from L-rhamnose and L-fucose, ensuring correct stereochemical recognition by glucose transporters and glycosyltransferases. Validated for: (1) direct measurement of carrier-mediated glucose influx/efflux kinetics in P. falciparum and C. parapsilosis models; (2) TLC-based monosaccharide compositional analysis of polysaccharides and glycoconjugates; (3) engineered biosynthesis of macrolide antibiotic libraries via the TDP-D-quinovose/DesVII pathway in S. venezuelae; (4) stereochemically defined glycoconjugate probes for lectin studies. Require ≥98% purity for reproducible transport and glycosylation assays.

Molecular Formula C6H12O5
Molecular Weight 164.16 g/mol
CAS No. 7658-08-4
Cat. No. B1215497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Quinovose
CAS7658-08-4
Synonyms6-deoxy-D-glucose
6-deoxyglucose
L-quinovose
quinovose
Molecular FormulaC6H12O5
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)O)O)O)O
InChIInChI=1S/C6H12O5/c1-2-3(7)4(8)5(9)6(10)11-2/h2-10H,1H3/t2-,3-,4+,5-,6?/m1/s1
InChIKeySHZGCJCMOBCMKK-GASJEMHNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / 200 mg / 0.25 g / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Quinovose (CAS 7658-08-4) – A Non-Phosphorylatable 6-Deoxy-D-Glucose for Glycobiology and Metabolic Tracing


D-Quinovose (6-deoxy-D-glucose) is a naturally occurring deoxy sugar and a structural homomorph of D-glucose lacking the hydroxyl group at the C6 position . This single modification renders it non-phosphorylatable by hexokinases or glucokinases, making it a non-metabolizable glucose analogue that can be transported and recovered unchanged from cells . As a member of the 6-deoxyhexose family, it shares this deoxygenation pattern with the more abundant L-rhamnose (6-deoxy-L-mannose) and L-fucose (6-deoxy-L-galactose), yet its D-gluco configuration confers distinct stereochemical and functional properties [1].

D-Quinovose (CAS 7658-08-4) – Why 6-Deoxy-D-Glucose Cannot Be Substituted with L-Rhamnose or L-Fucose in Critical Applications


The 6-deoxyhexoses—L-rhamnose, L-fucose, and D-quinovose—differ fundamentally in their stereochemical configuration, which dictates their biological recognition and utility. L-Rhamnose and L-fucose are the L-enantiomers of 6-deoxy-mannose and 6-deoxy-galactose, respectively, whereas D-quinovose is the D-enantiomer of 6-deoxy-glucose [1]. This configurational difference leads to divergent interactions with lectins, glycosyltransferases, and metabolic enzymes. For example, D-quinovose cannot be phosphorylated, allowing its use as a non-metabolizable glucose tracer, while L-rhamnose and L-fucose enter distinct catabolic pathways . Furthermore, D-quinovose adopts a different dominant ring conformation (4C1) compared to L-fucose and L-rhamnose (1C4), which influences its incorporation into glycoconjugates and its physicochemical behavior [2]. Substituting one 6-deoxy sugar for another without accounting for these stereochemical and conformational differences can invalidate experimental results or compromise synthetic pathways.

D-Quinovose (CAS 7658-08-4) – Quantified Differentiation from L-Rhamnose and L-Fucose


D-Quinovose vs. L-Rhamnose & L-Fucose: Distinct TLC Separation and Quantitation for Analytical Workflows

D-Quinovose can be resolved from its closely related 6-deoxy analogs L-rhamnose and L-fucose using a validated thin-layer chromatography (TLC) method, enabling its specific identification and quantitation in complex mixtures [1].

Analytical Chemistry Glycobiology Chromatography

D-Quinovose vs. L-Fucose & L-Rhamnose: Dominant 4C1 Ring Conformation Dictates Reactivity and Recognition

Molecular mechanics calculations (MM3) reveal that D-quinovose overwhelmingly adopts the 4C1 chair conformation, whereas L-fucose and L-rhamnose adopt the equivalent 1C4 conformation [1]. This conformational divergence is critical for understanding enzymatic recognition and glycosidic bond formation.

Structural Biology Computational Chemistry Glycoscience

D-Quinovose vs. D-Desosamine: Engineering a Macrolide Antibiotic with a Structurally Divergent Sugar Moiety

In a combinatorial biosynthesis study, a mutant strain of *Streptomyces venezuelae* was engineered to produce a novel macrolide antibiotic (analogue 15) wherein the native amino sugar D-desosamine was replaced with the neutral sugar D-quinovose [1].

Synthetic Biology Antibiotic Development Glycosylation

D-Quinovose vs. D-Desosamine & D-Olivose: Defined TDP-Sugar Donor for Macrolide Glycodiversification

A study in *Streptomyces venezuelae* engineered two distinct deoxysugar biosynthetic pathways: one for the production of TDP-D-quinovose and another for TDP-D-olivose [1]. Both sugar nucleotides were utilized by the glycosyltransferase-auxiliary protein pair DesVII/DesVIII to glycosylate 12- and 14-membered macrolactones, yielding D-quinovose- or D-olivose-glycosylated macrolides.

Combinatorial Biosynthesis Glycosyltransferases Macrolide Antibiotics

D-Quinovose vs. L-Rhamnose: A Bipyridine Glycoside Skeleton with Distinct Bioactivity Potential

Cyanogrisides E–H, isolated from *Actinoalloteichus cyanogriseus*, are acyclic bipyridine glycosides that contain either a D-quinovose or an L-rhamnose sugar moiety . These compounds exhibit distinct cytotoxic profiles against various cancer cell lines.

Natural Product Chemistry Marine Natural Products Cytotoxicity

D-Quinovose as a Non-Metabolizable Probe for Glucose Transport Kinetics in Multiple Systems

D-Quinovose (6-deoxy-D-glucose) has been employed as a non-phosphorylatable glucose analogue to study transport kinetics in diverse biological systems, including *Plasmodium falciparum*-infected erythrocytes, *Candida parapsilosis*, and sugar beet tissues [1][2][3].

Cell Biology Parasitology Membrane Transport

D-Quinovose (CAS 7658-08-4) – Defined Applications in Metabolic Tracing, Glycoengineering, and Natural Product Research


Quantitative Analytical Standard for 6-Deoxyhexose Mixtures

When analyzing natural products or polysaccharides for their monosaccharide composition, D-quinovose must be distinguished from the more abundant L-rhamnose and L-fucose. The validated TLC method [1] provides a reliable, cost-effective approach for this specific separation and quantitation, ensuring accurate compositional analysis in research on plant resins, bacterial polysaccharides, or other glycoconjugates.

Non-Metabolizable Probe for Glucose Transport Kinetics

To accurately measure the kinetics of glucose transport in cells or tissues without interference from downstream metabolism, D-quinovose is the preferred tool. Its inability to be phosphorylated allows for the direct measurement of carrier-mediated influx and efflux rates, as demonstrated in studies of *P. falciparum* [2] and *C. parapsilosis* [3]. This makes it essential for research on membrane transporters, parasite biology, and plant physiology.

Defined Building Block for Combinatorial Biosynthesis of Macrolides

In synthetic biology efforts to create novel macrolide antibiotics, D-quinovose offers a specific, structurally defined alternative to the native amino sugars. The engineered TDP-D-quinovose pathway in *S. venezuelae* [4] demonstrates its utility as a substrate for glycosyltransferase DesVII, enabling the generation of macrolide libraries with a neutral deoxy sugar moiety for structure-activity relationship (SAR) studies.

Stereochemically Distinct Moiety for Glycoconjugate Synthesis

The unique D-gluco configuration and dominant 4C1 ring conformation of D-quinovose [5] make it a valuable building block for synthesizing defined glycoconjugates. This is critical for creating molecular probes to study carbohydrate-binding proteins (lectins) or for developing synthetic antigens where specific stereochemistry is required for immune recognition.

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